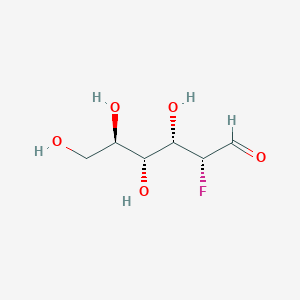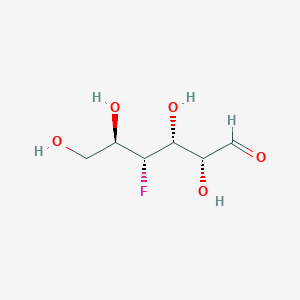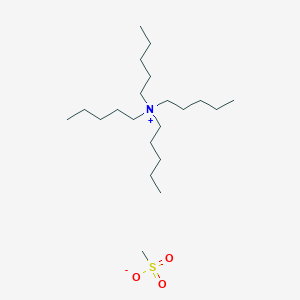
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related carbohydrate molecules involves several steps, including acetylation and the formation of specific glycosidic linkages. For instance, the synthesis of 2,3,5-tri-O-acetyl-1,6-anhydro-beta-D-mannofuranose from 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose demonstrates the intricacies involved in carbohydrate synthesis, highlighting the transformation of molecules through specific chemical reactions (Manna, Mcanalley, & Ammon, 1993).
Molecular Structure Analysis
The structure of carbohydrate molecules like 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is complex, with acetyl groups affecting the molecule's physical and chemical properties. The study of similar molecules, such as 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose, helps in understanding the impact of O-acetylation on bond lengths, angles, and torsion angles, providing insights into the molecular structure of acetylated carbohydrates (Turney, Zhang, Oliver, & Serianni, 2019).
Chemical Reactions and Properties
Carbohydrate molecules undergo various chemical reactions, including glycosylation, acetonation, and radical fragmentation. These reactions are essential for synthesizing derivatives and understanding the reactivity of carbohydrate molecules. For example, the synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside involves glycosylation and 1-O-alkylation, showcasing the chemical reactions carbohydrates can undergo (Kaur & Hindsgaul, 1991).
Scientific Research Applications
Glycosylation Processes and Structural Analysis
Glycosylation, one of the most prevalent and complex post-translational modifications, significantly influences protein function and stability. The research on C-mannosylation, a rare type of glycosylation, sheds light on the molecular mechanisms underlying protein modification with mannopyranose units. Studies have revealed the structural details of C-mannosylated proteins and emphasized the importance of specific motifs and hydrogen bonding in stabilizing these modifications, which could have implications for drug design and biotechnological applications (Crine & Acharya, 2021).
Enzymatic Activities and Biotechnological Applications
Enzymes such as mannosidases play a crucial role in the hydrolysis of mannopyranosyl linkages, offering potential applications in bioethanol production and the pharmaceutical industry. Understanding these enzymes' sources, characteristics, and applications can provide insights into the efficient utilization of carbohydrate-based substrates (Chauhan & Gupta, 2017).
Synthesis of Carbohydrate Mimetics
The synthesis of C-glycoside mimetics, which are crucial for developing inhibitors of carbohydrate-processing enzymes, highlights the significance of carbohydrate chemistry in medicinal chemistry. These mimetics serve as potential therapeutic agents by inhibiting specific carbohydrate interactions, crucial for various biological processes (Cipolla, La Ferla, & Nicotra, 1997).
Polysaccharides in Drug Delivery
The application of polysaccharides such as alginate and chitosan for drug delivery systems illustrates the importance of carbohydrate derivatives in formulating pharmaceuticals. These materials' mucoadhesive properties and biocompatibility make them ideal for encapsulating and delivering drugs, particularly proteins and peptides, via oral administration (George & Abraham, 2006).
Alginate Modification and Applications
Alginate, a polysaccharide derived from brown algae, has wide-ranging applications from food to pharmaceutical industries, primarily due to its ability to form gels. Alginate modification through enzymatic activities, such as those of alginate lyases and epimerases, can tailor its properties for specific uses, such as creating alginates with desired gel strengths or viscosities for medical applications (Petersen et al., 2023).
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,6-diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(33-18(2)28)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUYNTYUSYJZRN-RTJMFUJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443281 |
Source


|
| Record name | 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-DI-O-Benzyl-1,3,6-tri-O-acetyl-alpha-D-glucopyranose | |
CAS RN |
79414-66-7 |
Source


|
| Record name | 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














